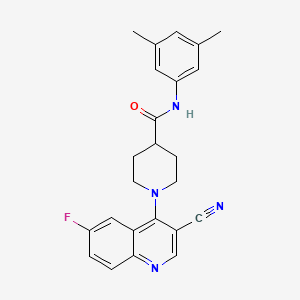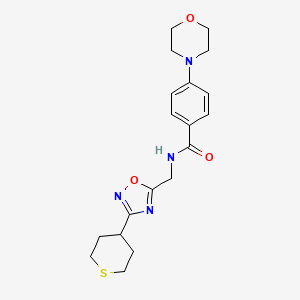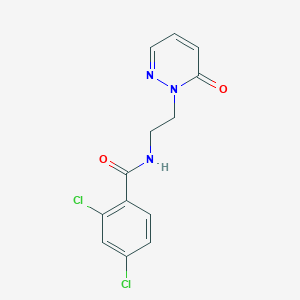
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Antimicrobial Activity
- N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, similar in structure to the compound , have shown potential antimicrobial activity. This research, exploring various synthesized compounds, evaluated their in vitro antibacterial and antifungal effects against different bacterial and fungal strains, indicating their potential as antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Anticancer Properties
- A structurally related compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, was found to induce apoptosis in cancer cells and showed potential anti-growth activity in drug-resistant cancer cells. It was observed to interact with p68 RNA helicase, a protein involved in cell proliferation and cancer progression (Lee et al., 2013).
Antiplasmodial Activity
- A study on new 6-fluoroquinoline derivatives, which share a similar structural motif, revealed significant antiplasmodial activity. These compounds were tested for their in vitro and in vivo effects against Plasmodium falciparum, with some showing high effectiveness in both contexts, indicating potential for malaria treatment (Hochegger et al., 2019).
Insecticidal Applications
- Pyridine derivatives, closely related to the compound of interest, have been synthesized and evaluated for their insecticidal properties. These compounds, including N-morpholinium and piperidinium derivatives, displayed moderate to strong activities against the cowpea aphid, Aphis craccivora Koch, suggesting their potential use in pest control (Bakhite et al., 2014).
Synthesis and Characterization
- The synthesis and characterization of related compounds, such as 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives, have been documented. These compounds showed antibacterial activities, emphasizing the importance of structural analysis in the development of new therapeutic agents (Selvakumar & Elango, 2017).
properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-15-9-16(2)11-20(10-15)28-24(30)17-5-7-29(8-6-17)23-18(13-26)14-27-22-4-3-19(25)12-21(22)23/h3-4,9-12,14,17H,5-8H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILHFNPKQIHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2478929.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2478930.png)


![(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2478933.png)
![1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2478935.png)

![Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate](/img/structure/B2478938.png)
![7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2478939.png)



![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
